4-Amino-3-isopropylphenylboronic acid pinacol ester
Overview
Description
4-Amino-3-isopropylphenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-isopropylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (from the compound) is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be protected from air and moisture to prevent its hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-isopropylphenylboronic acid pinacol ester typically involves the reaction of 4-Amino-3-isopropylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium-based catalysts
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-isopropylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)
Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., THF, DCM)
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Amine Derivatives: Formed through amination reactions.
Scientific Research Applications
4-Amino-3-isopropylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioprobes and sensors for detecting biological molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic Acid Pinacol Ester: Similar in structure but lacks the isopropyl group, making it less sterically hindered.
Phenylboronic Acid Pinacol Ester: Lacks the amino and isopropyl groups, making it more versatile but less specific in certain reactions.
Uniqueness
4-Amino-3-isopropylphenylboronic acid pinacol ester is unique due to the presence of both the amino and isopropyl groups, which provide specific steric and electronic properties. These properties enhance its reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUGNUIHVCVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136063 | |
Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-20-8 | |
Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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